molecular formula C19H30O5 B1674373 Idebenone CAS No. 58186-27-9

Idebenone

Cat. No.: B1674373
CAS No.: 58186-27-9
M. Wt: 338.4 g/mol
InChI Key: JGPMMRGNQUBGND-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Idebenone increases the production of adenosine triphosphate (ATP), which is the main energy source for cells . It also inhibits lipoperoxide formation .

Cellular Effects

This compound has been studied for its potential use as a chemotherapeutic agent for Glioblastoma (GB), the most common and aggressive form of malignant primary brain tumor . It has been observed to decrease the viable cell number and enhance the cytotoxic effects of known anti-proliferative agents .

Molecular Mechanism

This compound likely exerts its effects through cell cycle dysregulation, as indicated by decreased p21 protein expression in GB cell lines . It also induces apoptosis, as confirmed by flow cytometric Annexin V/propidium iodide staining .

Temporal Effects in Laboratory Settings

In a study on Friedreich ataxia, a neurodegenerative disease associated with cardiomyopathy, this compound was found to delay the onset of cardiac functional alteration . It did not correct the Fe-S enzyme deficiency .

Dosage Effects in Animal Models

The antioxidant this compound has been observed to delay the cardiac disease onset, progression, and death of frataxin deficient animals by 1 week

Metabolic Pathways

This compound shows a high first pass metabolism resulting in conjugates of this compound (glucuronides and sulphates (IDE-C)) and the Phase I metabolites QS10, QS6, and QS4 as well as their corresponding Phase II metabolites (glucuronides and sulphates (QS10+QS10-C, QS6+QS6-C, QS4+QS4-C)) .

Subcellular Localization

This compound is known to act at the level of the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions

Idebenone can be synthesized using coenzyme Q10 and 11-hydroxyundecanoic acid as starting materials. The synthesis involves selective chlorination using a metal salt catalyst such as copper sulfate, copper acetate, or silver carbonate, followed by radical alkylation with hydrogen peroxide under oxygen protection . The reaction system yields yellow needle-like crystals of this compound through extraction, washing, drying, vacuum distillation, and column chromatography .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective catalysts and reagents, and the reaction conditions are carefully controlled to maximize yield and purity. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Properties

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMMRGNQUBGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040678
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58186-27-9
Record name Idebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58186-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idebenone [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name idebenone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228
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Record name Idebenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione
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Record name IDEBENONE
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Synthesis routes and methods I

Procedure details

To a solution of 6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (4.4 g) in methanol (200 ml) is added concentrated hydrochloric acid (0.1 ml) and the mixture is kept standing at room temperature for 12 hours. To the reaction mixture is added sodium hydrogen carbonate (0.2 g), and the solvent is distilled off. The residue is dissolved in dichloromethane and the insoluble materials are filtered off. Dichloromethane is distilled off to thereby leave crude crystals. Recrystallization from hexane-ether (3:1) gives 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (3.8 g) as orange-yellow needles. Melting point: 63° C.
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a dimethylformamide solution (30 ml) of 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol (1.7 g) are added pyridine (50 mg) and bis(4-hydroxysalicylidene)ethylenediiminocobalt(II) (36 mg), and the mixture is stirred in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated as in Example 7 and recrystallized from ether. The above procedure yields 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (1.37 g), m.p. 63° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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